
Bis(2-cyclohexylethyl)stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-cyclohexylethyl)stannanone is an organotin compound characterized by the presence of two cyclohexylethyl groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylethyl)stannanone typically involves the reaction of cyclohexylethyl halides with tin-based reagents. One common method includes the use of stannane derivatives in the presence of a catalyst to facilitate the formation of the desired organotin compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-cyclohexylethyl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The cyclohexylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Bis(2-cyclohexylethyl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing functional groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which Bis(2-cyclohexylethyl)stannanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis(2-cyclohexylethyl)stannanone include other organotin compounds such as:
Stannane derivatives: Compounds with different alkyl or aryl groups attached to the tin atom.
Phosphastannenes: Compounds containing both tin and phosphorus atoms.
Uniqueness
This compound is unique due to its specific cyclohexylethyl groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
106326-94-7 |
|---|---|
Fórmula molecular |
C16H30OSn |
Peso molecular |
357.1 g/mol |
Nombre IUPAC |
bis(2-cyclohexylethyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-2-8-6-4-3-5-7-8;;/h2*8H,1-7H2;; |
Clave InChI |
NDCBBQMXFMKYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC[Sn](=O)CCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
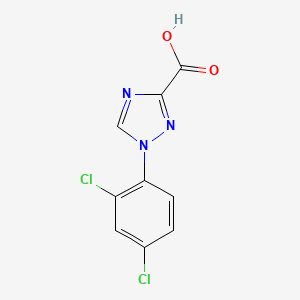
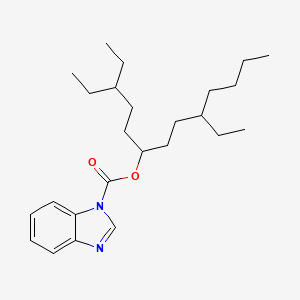
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
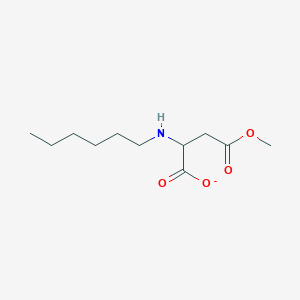
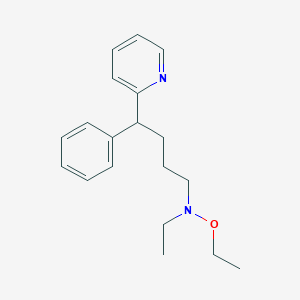
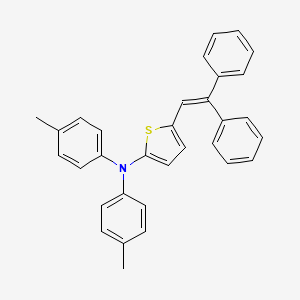
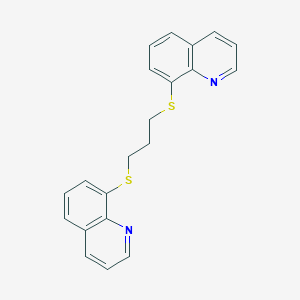

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
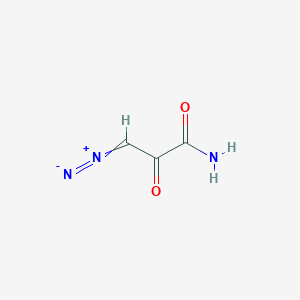

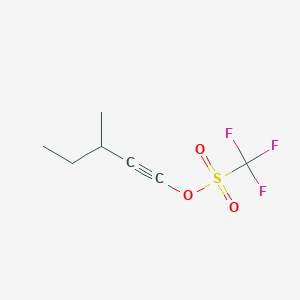
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
